2-(4-Benzoylphenyl)isoindole-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H13NO3 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(4-benzoylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-19(14-6-2-1-3-7-14)15-10-12-16(13-11-15)22-20(24)17-8-4-5-9-18(17)21(22)25/h1-13H |
InChI Key |
MWSPTCKWCIKSHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving 2 4 Benzoylphenyl Isoindole 1,3 Dione and Its Analogues
Established Synthetic Pathways to the Isoindoline-1,3-dione Framework
The construction of the isoindoline-1,3-dione, or phthalimide (B116566), core is a well-established area of organic synthesis with a rich history and continuous development of novel methodologies.
Classical Gabriel Protocol and Advanced Amidation Reactions for Phthalimide Formation
The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, is a cornerstone method for the preparation of primary amines, which proceeds via an N-alkylated phthalimide intermediate. wikipedia.orgresearchgate.net The traditional protocol involves the N-alkylation of a phthalimide salt, typically potassium phthalimide, with a primary alkyl halide. wikipedia.org The resulting N-alkylphthalimide is then cleaved to liberate the primary amine.
The initial step of the Gabriel synthesis involves the reaction of phthalimide with a base, such as potassium hydroxide (B78521) (KOH), to form the nucleophilic phthalimide anion. google.com This anion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide. google.com The use of potassium phthalimide is common, and it can be prepared by reacting phthalimide with alcoholic KOH. The N-H bond of the imide is acidic due to the resonance stabilization of the resulting anion by the two adjacent carbonyl groups. google.com
Cleavage of the N-alkylphthalimide to release the primary amine can be achieved under acidic or basic conditions, though these methods can be harsh and may lead to low yields or side products. wikipedia.orgresearchgate.net A significant improvement was the Ing-Manske procedure, which utilizes hydrazine (B178648) hydrate (B1144303) in a milder, neutral refluxing ethanol (B145695) solution to cleave the phthalimide. researchgate.net This method, however, can present challenges in the separation of the phthalhydrazide (B32825) byproduct. wikipedia.org
Modern advancements in amidation chemistry have provided more efficient and milder alternatives for phthalimide synthesis. N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl phthalimides represents a significant development, allowing for the synthesis under mild conditions with high yields and enantioselectivities. nih.goveijppr.com This method involves the in-situ activation of phthalamic acid. researchgate.net Other catalytic amidation techniques, including the use of transition metals like palladium, copper, and nickel, facilitate the formation of amide bonds under milder conditions and with greater efficiency. youtube.com Biocatalytic methods, employing enzymes like lipases and amidases, offer a highly selective and environmentally friendly approach to amide synthesis under mild conditions. youtube.com
| Reaction | Reagents and Conditions | Key Features | Reference(s) |
| Classical Gabriel Synthesis | 1. Phthalimide + Base (e.g., KOH) 2. Alkyl Halide 3. Hydrazine hydrate (Ing-Manske) or Acid/Base Hydrolysis | Well-established, suitable for primary amines. | wikipedia.orgresearchgate.netgoogle.com |
| NHC-Catalyzed Amidation | Phthalamic acid derivative, NHC pre-catalyst, K₂CO₃, PivCl, THF | Mild conditions, high yields, high enantioselectivities for N-aryl phthalimides. | researchgate.netnih.goveijppr.com |
| Transition Metal-Catalyzed Amidation | Amine, Carboxylic acid derivative, Transition metal catalyst (e.g., Pd, Cu, Ni) | Milder conditions, higher efficiency and selectivity. | youtube.com |
| Biocatalytic Amidation | Amine, Carboxylic acid derivative, Enzyme (e.g., lipase, amidase) | Highly selective, environmentally friendly, mild conditions. | youtube.com |
Modern Carbonylative Cyclization Approaches to Isoindole-1,3-diones
Carbonylative cyclization reactions have emerged as powerful, one-step methods for the synthesis of isoindole-1,3-diones, offering an efficient alternative to traditional multi-step procedures. These reactions typically utilize carbon monoxide (CO) as a C1 source and are often catalyzed by transition metals, most notably palladium. wikipedia.orgorgsyn.org
One prominent approach involves the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines. rsc.orgsynarchive.com This methodology provides a direct route to 2-substituted isoindole-1,3-diones and demonstrates good functional group tolerance, accommodating groups such as methoxy, alcohol, ketone, and nitro moieties. rsc.orgsynarchive.com The reaction is typically carried out using a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a base, for instance, cesium carbonate (Cs₂CO₃), under an atmosphere of carbon monoxide. rsc.org
Another effective strategy is the palladium-catalyzed carbonylative cyclization of o-bromobenzoic acid with primary amines. wikipedia.org This method is advantageous as it utilizes readily available starting materials. The reaction can be optimized by careful selection of the ligand, solvent, base, temperature, and reaction time. For example, using Pd(OAc)₂ as the catalyst, 1,1'-bis(diphenylphosphino)ferrocene (dppf) as the ligand, and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base, a variety of substituted aryl and aliphatic amines can be converted to the corresponding isoindoline-1,3-diones in good to excellent yields under atmospheric pressure of CO. wikipedia.org The proposed mechanism for these palladium-catalyzed reactions generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by CO insertion, nucleophilic attack by the amine, and subsequent cyclization to form the phthalimide ring. wikipedia.org
| Starting Materials | Catalyst System | Key Features | Reference(s) |
| o-Halobenzoates and Primary Amines | Pd(OAc)₂, dppp, Cs₂CO₃ | One-step synthesis, good functional group tolerance. | rsc.orgsynarchive.com |
| o-Bromobenzoic Acid and Primary Amines | Pd(OAc)₂, dppf, DABCO | Utilizes readily available starting materials, good to excellent yields. | wikipedia.org |
| 2-Alkynylanilines | PdI₂/KI, CO/Air | Forms indole (B1671886) derivatives, can be adapted for related heterocycles. | orgsyn.orgmdpi.com |
Mechanochemical Synthetic Techniques for Phthalimide Derivatives
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has gained recognition as a green and efficient synthetic methodology. youtube.com This solvent-free approach has been successfully applied to the synthesis of phthalimide derivatives.
The mechanochemical synthesis of phthalimides is typically achieved by grinding or kneading a substituted phthalic anhydride (B1165640) with an aniline (B41778) derivative. eijppr.com This solid-state reaction can be highly efficient, and in some cases, the formation of co-crystals as intermediates has been suggested to facilitate the reaction. eijppr.com The process often involves an initial grinding step at room temperature, which may be followed by heating to complete the reaction. The yields of the corresponding N-phthaloyl products are generally good. eijppr.com This technique offers several advantages over traditional solution-phase synthesis, including reduced solvent waste, potentially shorter reaction times, and unique reactivity patterns.
Targeted Synthesis of 2-(4-Benzoylphenyl)isoindole-1,3-dione and Structurally Related Benzoyl-Substituted Analogues
The synthesis of the specific compound this compound and its analogues involves the strategic introduction of the benzoylphenyl moiety.
Strategies for Regioselective Introduction of the 4-Benzoylphenyl Moiety
The most direct and common method for the synthesis of N-substituted phthalimides, including this compound, is the condensation reaction between phthalic anhydride and the corresponding primary amine. nih.gov In the case of the title compound, this would involve the reaction of phthalic anhydride with 4-aminobenzophenone.
This reaction is typically carried out by heating the two reactants, often in a solvent such as glacial acetic acid. orgsyn.org The reaction proceeds through the initial formation of a phthalamic acid intermediate, which then undergoes cyclization via dehydration to form the imide ring. The use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and can improve yields. eijppr.com For instance, phthalic anhydride and an amine can be irradiated in the presence of montmorillonite-KSF clay and a catalytic amount of acetic acid to afford the corresponding phthalimide. eijppr.com
Another approach involves a two-step process where phthalimide is first deprotonated with a base like potassium carbonate to form potassium phthalimide. This is then reacted with a suitable aryl halide, although this is less common for N-arylation compared to N-alkylation due to the lower reactivity of aryl halides in SNAr reactions. orgsyn.org
A more advanced strategy for the synthesis of N-aryl phthalimides involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones. This metal-free approach utilizes TMSCN as a cyanide source and is applicable to a broad range of N-aryl substituted starting materials, providing the desired phthalimides in good to high yields. nih.gov
| Method | Reactants | Conditions | Key Features | Reference(s) |
| Direct Condensation | Phthalic anhydride, 4-Aminobenzophenone | Heating, optional solvent (e.g., acetic acid) | Straightforward, common method. | orgsyn.orgnih.gov |
| Microwave-Assisted Synthesis | Phthalic anhydride, 4-Aminobenzophenone, Montmorillonite-KSF | Microwave irradiation, acetic acid | Rapid reaction times, improved yields. | eijppr.com |
| Denitrogenative Cyanation | N-(4-Benzoylphenyl)-1,2,3-benzotriazin-4(3H)-one, TMSCN | Metal-free | High functional group tolerance, good yields. | nih.gov |
Synthesis of Related Benzoyl-Containing Indoline-2-ketones
The synthesis of benzoyl-substituted indoline-2-ones, which are structurally related to the title compound, can be achieved through various synthetic strategies. These methods often involve the construction of the indoline (B122111) ring system with the benzoyl group already in place or introduced at a later stage.
One common method for synthesizing 3-substituted indolin-2-ones is the condensation of an indolin-2-one (oxindole) with an appropriate aldehyde. nih.gov For example, 3-(substituted benzylidene)indolin-2-ones can be prepared by refluxing an indolin-2-one with a substituted benzaldehyde (B42025) in acetic acid. nih.gov
Intramolecular cyclization reactions provide a powerful tool for the construction of the indoline skeleton. For instance, a benzyne-mediated synthesis has been developed where the generation of benzyne (B1209423) is followed by cyclization and trapping of the resulting organomagnesium intermediate with an electrophile to yield substituted indolines. nih.gov Another approach involves the intramolecular [4+2] cycloaddition of ynamides and conjugated enynes, which is particularly useful for constructing indolines with multiple substituents on the six-membered ring. nih.gov
The Fischer indole synthesis is a classic and versatile method for preparing indoles, which can be precursors to indolin-2-ones. youtube.com It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. youtube.com While typically used for indoles, modifications can lead to indolinone structures. The Nenitzescu indole synthesis is another named reaction that yields 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester, and variations of this method can be applied to synthesize substituted indoles. wikipedia.orgsynarchive.com
More recently, methods involving the reductive coupling of carbonyl groups have been developed. For example, the synthesis of 1-benzyl-3-(butylthio)indolin-2-one has been achieved by the reaction of 1-benzylindoline-2,3-dione with a thiol in the presence of a reducing agent. rsc.org
| Synthetic Strategy | Key Intermediates/Reactants | Description | Reference(s) |
| Condensation | Indolin-2-one, Substituted benzaldehyde | Direct formation of 3-(benzylidene)indolin-2-ones. | nih.govnih.gov |
| Intramolecular Cyclization | Benzyne precursors, Ynamides and enynes | Construction of the indoline ring from acyclic precursors. | nih.govrsc.orgnih.gov |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Classic method for indole synthesis, adaptable for indolinones. | youtube.com |
| Nenitzescu Indole Synthesis | Benzoquinone, β-Aminocrotonic ester | Synthesis of 5-hydroxyindoles, with variations for other substituted indoles. | wikipedia.orgsynarchive.com |
| Reductive Coupling | Indoline-2,3-dione, Nucleophile (e.g., thiol) | Introduction of substituents at the 3-position via reduction. | rsc.org |
Derivatization Strategies and Post-Synthetic Functionalization of Isoindole-1,3-dione Derivatives
The chemical reactivity of the isoindole-1,3-dione core and its peripheral appendages allows for a multitude of post-synthetic modifications. These derivatization strategies are instrumental in creating libraries of compounds for structure-activity relationship studies.
N-Substitution Reactions at the Imide Nitrogen
The nitrogen atom of the imide ring in isoindole-1,3-dione derivatives serves as a key handle for introducing a wide variety of substituents. The acidic nature of the proton attached to the imide nitrogen facilitates its substitution, enabling the synthesis of a vast library of N-substituted analogues. nih.govlibretexts.org
One common approach involves the condensation of phthalic anhydride or its derivatives with primary amines. nih.gov For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized, with modifications to the phenyl ring of the benzyl (B1604629) group. nih.gov Another strategy is the alkylation of the phthalimide anion, generated by treating phthalimide with a base, with various alkyl or aryl halides.
Furthermore, multicomponent reactions have been employed to generate N-substituted isoindole-1,3-diones. A notable example is the three-component 1,3-dipolar cycloaddition reaction involving isatin-derived azomethine ylides, α-amino acids, and maleimides, which yields complex N-fused pyrrolidinyl-dispirooxindoles. mdpi.com
A variety of N-substituted isoindole-1,3-dione derivatives have been synthesized using these methods, as illustrated in the following table.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield (%) | Reference |
| Phthalic anhydride | 2-(4-aminophenyl)isoindoline-1,3-dione | Condensation | Thiazolidin-4-one derivatives | Not specified | researchgate.net |
| N-phenyl phthalimide | Substituted aromatic aldehyde | Not specified | Substituted phenylisoindoline-1,3-dione | Not specified | researchgate.net |
| Isatins, α-amino acids | Maleimides | 1,3-dipolar cycloaddition | N-fused pyrrolidinyl-dispirooxindoles | 76-95 | mdpi.com |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione | Not applicable | Modification of phenyl ring | Substituted derivatives | Not specified | nih.gov |
| 2-(diethylaminoalkyl)-isoindoline-1,3-dione | Not applicable | Lengthening of alkyl chain | Homologous series | Not specified | nih.gov |
Functionalization of Peripheral Phenyl and Benzoyl Moieties
The peripheral phenyl and benzoyl groups of this compound offer additional sites for chemical modification, further expanding the structural diversity of this class of compounds.
The benzoylphenyl moiety can undergo various aromatic substitution reactions. The presence of the electron-withdrawing benzoyl group can activate the attached phenyl ring for nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgyoutube.comchemistrysteps.comlibretexts.org Nucleophiles can potentially replace substituents on the phenyl ring, particularly at positions ortho and para to the benzoyl group. For SNAr reactions to proceed, typically a good leaving group on the aromatic ring and a strong nucleophile are required. chemistrysteps.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.orglibretexts.org
Conversely, the phenyl ring can be susceptible to electrophilic aromatic substitution, although the benzoyl group is deactivating. Functionalization of a related compound, N,N'-bis(pentafluorobenzyl)-DPP, was achieved via nucleophilic aromatic substitution with thiols and phenols, demonstrating the feasibility of such reactions on activated aromatic rings. beilstein-journals.org
The carbonyl group of the benzoyl moiety is also a target for functionalization. For instance, it can be reduced to a secondary alcohol or undergo condensation reactions. An example of a related functionalization is the Claisen-Schmidt condensation of 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione with 2-fluorobenzaldehyde (B47322) to yield an enone. mdpi.com
The following table summarizes some examples of functionalization on analogous structures.
| Starting Compound | Reagent(s) | Reaction Type | Product | Reference |
| N,N'-bis(pentafluorobenzyl)-DPP | Thiols, Phenols | Nucleophilic aromatic substitution | Thioether and ether derivatives | beilstein-journals.org |
| 2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | 2-fluorobenzaldehyde | Claisen-Schmidt condensation | (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | mdpi.com |
| p-chlorotoluene | NaNH2 | Nucleophilic aromatic substitution (Benzyne mechanism) | Mixture of m- and p-toluidine | chemistrysteps.com |
Ring-Opening Reactions of Related Cyclic Imides and Regioselectivity Investigations
The cyclic imide functionality of the isoindole-1,3-dione core can undergo ring-opening reactions under various conditions, providing access to phthalamic acid derivatives. These reactions typically involve nucleophilic attack at one of the carbonyl carbons of the imide ring.
Hydrolysis, either acid or base-catalyzed, is a common method for ring-opening, leading to the formation of the corresponding dicarboxylic acid and amine. For example, the hydrolysis of 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione results in the formation of 1,3-dicyclohexylimidazolidine-1,4,5-trione. orgsyn.org
Aminolysis, the reaction with an amine, results in the formation of an amide and a new imide or amide, depending on the reaction conditions and the nature of the amine.
The regioselectivity of the ring-opening of unsymmetrical cyclic imides is an important consideration. In general, the attack of the nucleophile is expected to occur at the less sterically hindered carbonyl group. The regioselectivity of epoxide ring-opening, a related reaction, is influenced by both steric and electronic factors. youtube.comyoutube.com In basic or neutral conditions, the nucleophile typically attacks the less substituted carbon (SN2-like), while under acidic conditions, the nucleophile may attack the more substituted carbon due to the development of a partial positive charge at that position. youtube.com While not directly on isoindole-1,3-diones, theoretical studies on the ring-opening of 2-methylaziridine (B133172) have shown that the regioselectivity is influenced by the nature of the nucleophile and the presence of Lewis acids. nih.gov
| Cyclic Imide/Analogue | Reagent(s) | Reaction Type | Product(s) | Key Findings on Regioselectivity | Reference |
| 2,2-dichloro-1,3-dicyclohexylimidazolidine-4,5-dione | H₂O | Hydrolysis | 1,3-dicyclohexylimidazolidine-1,4,5-trione | Not applicable | orgsyn.org |
| Unsymmetrical Epoxides | Strong base/nucleophile | Ring-opening | Alcohol | Attack at the less substituted carbon (SN2) | youtube.com |
| Unsymmetrical Epoxides | Acid/weak nucleophile | Ring-opening | Alcohol | Attack can occur at the more substituted carbon | youtube.com |
| 2-methylaziridine | Methylamine | Ring-opening | 1,2-diamines | Backside attack at the C3 carbon is preferred | nih.gov |
Cycloaddition Reactions (e.g., Diels-Alder) for Fused Isoindole-1,3-dione Architectures
Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of complex, fused polycyclic architectures based on the isoindole-1,3-dione scaffold. wikipedia.orgmasterorganicchemistry.comscience.gov
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In the context of isoindole-1,3-dione chemistry, derivatives can act as either the diene or the dienophile. For instance, 2-vinylpyrroles can act as dienes and react with maleimides (dienophiles) to furnish octahydropyrrolo[3,4-e]indoles. beilstein-journals.orgnih.gov These adducts can then undergo further transformations, such as intramolecular Heck arylation, to generate more complex fused systems. beilstein-journals.orgnih.gov
1,3-Dipolar cycloadditions are another important class of reactions for constructing five-membered heterocyclic rings fused to the isoindole-1,3-dione framework. mdpi.comresearchgate.netnih.govwikipedia.org These reactions involve a 1,3-dipole, such as a nitrone or an azomethine ylide, reacting with a dipolarophile, which can be an alkene or alkyne. researchgate.netnih.govwikipedia.org The regioselectivity and stereoselectivity of these reactions are often high and can be controlled by the nature of the reactants and reaction conditions. For example, the cycloaddition of N-allyl substituted polycyclic derivatives of isoindole-1,3-dione with nitrones proceeds regio- and stereoselectively on the double bond of the N-allyl substituent. researchgate.net
The following table provides examples of cycloaddition reactions involving isoindole-1,3-dione derivatives.
| Diene/Dipole | Dienophile/Dipolarophile | Reaction Type | Product | Reference |
| 2-vinylpyrroles | Maleimides | Diels-Alder | Octahydropyrrolo[3,4-e]indoles | beilstein-journals.orgnih.gov |
| N-allyl substituted polycyclic isoindole-1,3-dione | Nitrones | 1,3-Dipolar cycloaddition | Substituted isoxazolidines | researchgate.net |
| Isatin-derived azomethine ylides | Maleimides | 1,3-Dipolar cycloaddition | N-fused pyrrolidinyl spirooxindoles | mdpi.com |
| 2-(2-Oxoindoline-3-ylidene)acetates | Nitrones | 1,3-Dipolar cycloaddition | 5-spiroisoxazolidines | nih.gov |
Advanced Spectroscopic Characterization for Elucidating Structural and Electronic Properties
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(4-Benzoylphenyl)isoindole-1,3-dione, distinct signals would be expected for the aromatic protons. The four protons of the phthalimide (B116566) moiety would likely appear as a complex multiplet or two distinct multiplets in the downfield region (typically δ 7.8-8.0 ppm), characteristic of symmetrically substituted benzene (B151609) rings in a phthalimide system. researchgate.net The protons on the 4-benzoylphenyl substituent would also resonate in the aromatic region (δ 7.4-7.9 ppm), with their specific chemical shifts and coupling patterns depending on their electronic environment. The protons on the phenyl ring attached to the carbonyl group would show a different set of signals compared to the phenyl ring attached to the imide nitrogen.
Expected NMR Data (Hypothetical) Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Phthalimide CO | - | ~167 |
| Benzoyl CO | - | ~195 |
| Phthalimide Ar-H | 7.8-8.0 | 124-135 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be dominated by strong absorption bands characteristic of its key functional groups.
The most prominent features would be the stretching vibrations of the carbonyl groups. The phthalimide group typically shows two distinct C=O stretching bands: an asymmetric stretch around 1775 cm⁻¹ and a symmetric stretch near 1710 cm⁻¹. rsc.orgresearchgate.net The additional benzoyl carbonyl group would exhibit its own C=O stretching band, typically in the range of 1650-1670 cm⁻¹. The spectrum would also display C-N stretching vibrations for the imide group and multiple bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings. nih.gov
Expected FT-IR Data (Hypothetical) Interactive Table: Predicted FT-IR Absorption Bands (cm⁻¹).
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1775 | C=O asymmetric stretch (imide) |
| ~1710 | C=O symmetric stretch (imide) |
| ~1660 | C=O stretch (ketone) |
| 1450-1600 | C=C aromatic stretch |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and molecular formula of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ or a related adduct.
For this compound (C₂₁H₁₃NO₃), the exact mass of the molecular ion would be used to confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to study its fragmentation pathways. nih.govnist.gov Common fragmentation patterns for phthalimides involve the cleavage of the N-substituent bond and fragmentation of the phthalimide ring itself. The benzoylphenyl group would also undergo characteristic fragmentation. Analysis of these fragment ions provides valuable structural information that complements NMR and IR data. nih.govchemicalbook.com
Solid-State Structural Determination via X-ray Diffraction Analysis
To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction data collected would allow for the determination of the crystal system, space group, and unit cell dimensions. The analysis would reveal the planarity of the phthalimide group and the dihedral angles between the different aromatic rings, offering insight into the molecular conformation and any intermolecular interactions, such as π-π stacking, that might occur in the crystal lattice. nih.govmostwiedzy.pl While crystal structures for many related benzimidazole (B57391) and phenylacetamide derivatives have been reported, specific crystallographic data for this compound is not currently available in crystallographic databases. nih.govmostwiedzy.pl
Electronic Structure and Photophysical Properties of 2 4 Benzoylphenyl Isoindole 1,3 Dione Systems
Absorption and Emission Spectroscopy Investigations (UV-Vis and Fluorescence)
The ultraviolet-visible (UV-Vis) absorption spectrum of 2-(4-benzoylphenyl)isoindole-1,3-dione is anticipated to be a composite of the electronic transitions of the phthalimide (B116566) and benzophenone (B1666685) units. Generally, N-arylphthalimides exhibit absorption bands in the UV region. For instance, various isoindole-1,3-dione compounds show maximum absorbance peaks in the near ultraviolet (NUV) region, typically between 229 and 231 nm. nih.gov The benzophenone moiety also contributes to absorption in the UV region.
Fluorescence emission from this molecule would likely be weak in non-polar solvents, a characteristic often observed in benzophenone and its derivatives due to efficient intersystem crossing to the triplet state. The fluorescence properties can be significantly influenced by the solvent polarity. In many donor-acceptor systems, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum, indicative of a more polar excited state. This phenomenon, known as positive fluorosolvatochromism, is attributed to the stabilization of the intramolecular charge-transfer (ICT) excited state in polar environments.
Table 1: Representative Photophysical Data for Analogous Phthalimide-Based Systems
| Compound Type | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Solvent |
|---|---|---|---|
| N-Arylphthalimides | ~230-350 | ~350-450 | Dichloromethane |
| Benzophenone Derivatives | ~250-380 | ~400-500 (often weak) | Various |
| Donor-Acceptor Phthalimides | ~350-450 | ~450-600 | Toluene, THF, etc. |
Note: This table presents typical data ranges for classes of related compounds and is for illustrative purposes only. Specific values for this compound may vary.
Exciplex Formation and Associated Phenomena
Exciplex-Forming Blends with Electron Donor Materials
The this compound molecule, with its electron-accepting phthalimide unit, is a prime candidate for forming exciplexes when blended with suitable electron donor materials. An exciplex, or excited-state complex, is formed between an excited molecule (in this case, the acceptor) and a ground-state donor molecule. This interaction is characterized by the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum that is not present in the spectra of the individual components. The formation of an exciplex is a result of charge transfer from the donor to the acceptor in the excited state. The emission from an exciplex is typically featureless with a Gaussian-like shape. rsc.org
Analysis of Singlet-Triplet Energy Splitting in Exciplex Systems
A critical parameter in the photophysics of exciplexes, particularly in the context of organic light-emitting diodes (OLEDs), is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). In many donor-acceptor systems, the charge transfer nature of the exciplex leads to a small ΔE_ST. This is because the exchange interaction, which is responsible for the singlet-triplet splitting, is significantly reduced when the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated on the donor and acceptor moieties, respectively. A small ΔE_ST is a key requirement for thermally activated delayed fluorescence (TADF).
Photoluminescence Quantum Efficiencies of Exciplex Emitters
The photoluminescence quantum yield (PLQY) of exciplex emission can vary widely depending on the specific donor-acceptor pair and the surrounding environment. In some cases, exciplex formation can lead to efficient emission, while in others, non-radiative decay pathways may dominate, resulting in low PLQY. For TADF materials, a high PLQY is desirable. In some donor-acceptor systems based on 1,3,4-oxadiazole, PLQYs as high as 0.89 have been reported in toluene. nih.gov
Thermally Activated Delayed Fluorescence (TADF) Properties in Phthalimide Derivatives
Phthalimide derivatives are increasingly being explored as acceptor units in TADF emitters. nih.govresearchgate.net The principle of TADF relies on the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC). This process is efficient when the singlet-triplet energy gap (ΔE_ST) is small enough (typically < 0.2 eV) to be overcome by thermal energy.
In a molecule like this compound, the phthalimide group acts as the acceptor, while the benzoylphenyl moiety can also contribute to the electronic structure. By pairing such an acceptor with a strong electron donor, it is possible to design molecules with a small ΔE_ST, a prerequisite for TADF. The rate of RISC (k_RISC) is a crucial factor, and a high k_RISC is necessary for efficient TADF. Some acceptor-donor-acceptor type TADF materials have been reported to have high k_RISC values on the order of 10⁶ s⁻¹. nih.gov
Table 2: Key Parameters for TADF Emitters Based on Analogous Donor-Acceptor Systems
| Parameter | Typical Range | Significance |
|---|---|---|
| ΔE_ST | < 0.2 eV | Enables efficient RISC |
| PLQY | Up to ~100% | High emission efficiency |
| Delayed Exciton Lifetime (τ_d) | Microseconds (µs) | Influences device stability and roll-off |
| Reverse Intersystem Crossing Rate (k_RISC) | 10⁵ - 10⁷ s⁻¹ | Determines the efficiency of triplet harvesting |
Note: This table presents typical data ranges for TADF materials and is for illustrative purposes. Specific values for this compound would depend on its specific molecular design and environment.
Excited State Dynamics and Ultrafast Photochemical Processes
The excited-state dynamics of this compound are expected to be complex, involving several competing processes occurring on ultrafast timescales (femtoseconds to picoseconds). Upon photoexcitation, the molecule is promoted to an initial Franck-Condon excited state. From here, several relaxation pathways are possible:
Intramolecular Vibrational Relaxation (IVR): The excited molecule rapidly relaxes to the lowest vibrational level of the S₁ state.
Intramolecular Charge Transfer (ICT): In donor-acceptor systems, an ICT state can form, often accompanied by structural rearrangements to a more planar conformation. This process can occur on the picosecond timescale.
Intersystem Crossing (ISC): The benzophenone moiety is well-known for its highly efficient ISC from the S₁ state to the triplet manifold (T₁ state). This process is typically very fast, occurring on the order of picoseconds.
Fluorescence: Radiative decay from the S₁ state to the ground state, resulting in the emission of a photon.
Non-radiative Decay: Internal conversion to the ground state without light emission.
Photoinduced Intramolecular Electron Transfer (PIET) Mechanisms
Upon absorption of light, this compound is promoted to an electronically excited state. Given the donor-acceptor nature of the molecule, a primary de-excitation pathway involves photoinduced intramolecular electron transfer (PIET). In this process, an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating benzoylphenyl unit, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting isoindole-1,3-dione (phthalimide) moiety.
The stability and fate of the charge-separated state are influenced by several factors, including solvent polarity and the presence of external reagents. The process is often reversible, with a back electron transfer (BET) pathway that returns the molecule to its ground state. The rate of this back electron transfer competes with other processes, such as the formation of triplet states or photochemical reactions. rsc.org For instance, in related acylphthalimides, electron transfer from an external donor like triethylamine (B128534) to the photoexcited molecule leads to the formation of specific reaction products, highlighting the reactivity of the excited state. researchgate.net The fluorescence of such systems is typically quenched due to the efficient PIET process, which provides a non-radiative decay channel for the excited singlet state. nih.gov
Investigation of Ultrafast Absorption and Fluorescence Spectroscopy in Liquid Solutions
Ultrafast spectroscopic techniques, such as femtosecond transient absorption (fs-TA) and time-resolved fluorescence, are essential for directly observing the dynamics of PIET and subsequent relaxation processes, which often occur on picosecond to nanosecond timescales. rsc.orgbeilstein-journals.org
For a system like this compound in a liquid solution, fs-TA spectroscopy following photoexcitation would be expected to reveal the following sequence of events:
Initial Excitation: Immediately following the laser pulse (within femtoseconds), a transient absorption signal corresponding to the initially populated excited singlet state (S₁) of the phthalimide or benzophenone chromophore would appear.
Charge Transfer Dynamics: On a sub-picosecond to picosecond timescale, the formation of the charge-separated state would be evidenced by the decay of the initial excited state absorption and the concomitant rise of new absorption bands. These new bands are characteristic of the radical cation of the benzoylphenyl donor and the radical anion of the phthalimide acceptor. beilstein-journals.org
Structural Relaxation and Solvation: The charge-separated state may undergo structural reorganization and solvent molecule reorientation. This can cause dynamic shifts in the transient absorption spectra, often observed as a spectral red-shift as the system relaxes to a more stable, lower-energy configuration. beilstein-journals.org
State Decay: Over hundreds of picoseconds to nanoseconds, the transient absorption signal of the charge-separated state would decay. This decay is governed by competing pathways: back electron transfer to the ground state, or intersystem crossing (ISC) to form a triplet excited state (T₁). Laser flash photolysis (LFP) can be used to characterize these longer-lived triplet states. rsc.org
The table below summarizes the typical timescales for photophysical processes in related donor-acceptor systems investigated with ultrafast spectroscopy.
| Process | Typical Timescale | Spectroscopic Signature |
| Photon Absorption | Femtoseconds (fs) | Ground state bleach |
| Intramolecular Vibration & Relaxation | 100 fs - 1 ps | Spectral shift in transient absorption beilstein-journals.org |
| Charge Separation (PIET) | 1 ps - 100 ps | Decay of S₁ absorption; Rise of radical ion absorption mdpi.com |
| Intersystem Crossing (ISC) | Picoseconds (ps) to Nanoseconds (ns) | Decay of S₁ state; Rise of T₁ absorption |
| Back Electron Transfer (BET) | Nanoseconds (ns) | Decay of charge-separated state absorption |
| Fluorescence | Nanoseconds (ns) | Photon emission from S₁ state |
This table presents generalized data from studies on various donor-acceptor systems.
Structure-Property Relationships Governing Photophysical Behavior
The photophysical properties of this compound, including its potential for exciplex formation, quantum efficiency, and thermally activated delayed fluorescence (TADF), are intrinsically linked to its molecular structure.
Impact of Molecular Design: The geometric arrangement of the donor and acceptor units is paramount. The torsion angle between the benzoylphenyl group and the phthalimide ring directly influences the electronic coupling between the HOMO and LUMO. A highly twisted conformation leads to better separation of the electron and hole, which reduces the energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov A small ΔEST is a critical prerequisite for efficient reverse intersystem crossing (rISC), the process that underpins TADF. nih.govnih.gov
Strategic molecular design can mitigate these losses. For example, studies on benzophenone-based TADF emitters have shown that replacing a flexible phenyl ring with a more rigid or electron-donating group can suppress non-radiative triplet decay rates by an order of magnitude. rsc.org This modification dramatically enhances the PLQY without negatively affecting the rISC rate, leading to highly efficient TADF.
The table below, based on findings for related benzophenone-TADF emitters, illustrates how molecular modifications impact key photophysical parameters. rsc.org
| Emitter Structure | Modification | rISC Rate (krISC) | Non-radiative Triplet Rate (kTnr) | PLQY (Doped Film) |
| 5tCzBP | Standard Benzophenone Acceptor | ~4 x 10⁶ s⁻¹ | 3 x 10⁶ s⁻¹ | ~0.60 |
| 5tCzMeB | Methoxy-substituted Benzophenone | ~4 x 10⁶ s⁻¹ | 0.3 x 10⁶ s⁻¹ | 0.99 |
Data adapted from a study on carbazolyl-benzophenone derivatives to illustrate the principle. rsc.org 5tCzBP and 5tCzMeB are representative compound names from the source.
This structure-property relationship demonstrates that even subtle changes to the molecular framework of a donor-acceptor system like this compound can profoundly influence its excited-state dynamics, governing its potential use in applications such as organic light-emitting diodes (OLEDs) where high quantum efficiency is essential. nih.gov
Computational Chemistry and Theoretical Investigations of 2 4 Benzoylphenyl Isoindole 1,3 Dione
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone for studying the molecular and electronic properties of organic molecules. nih.gov By approximating the electron density of a system, DFT allows for the calculation of various properties, including molecular geometries, vibrational frequencies, and electronic structures. nih.gov For more complex phenomena involving electronically excited states, Time-Dependent DFT (TD-DFT) is employed to predict properties like absorption spectra and singlet-triplet energy gaps. sonar.ch
The electronic properties of isoindole-1,3-dione derivatives are largely governed by the distribution of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals.
In related isoindole structures, the HOMO is typically localized over the more electron-rich portions of the molecule, while the LUMO is concentrated on the electron-deficient regions. nih.gov For 2-(4-benzoylphenyl)isoindole-1,3-dione, the isoindole-1,3-dione moiety acts as an electron-accepting group, and the benzoylphenyl portion can have varied electronic characteristics. DFT studies on similar structures show that the LUMO is often centered over the isoindole ring system. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and a greater capacity for intramolecular charge transfer. researchgate.net
Table 1: Frontier Molecular Orbital Properties (Illustrative)
| Property | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value |
| ΔE (Gap) | ELUMO - EHOMO | Value |
Note: Specific values are dependent on the computational method and basis set used. This table is illustrative of typical DFT outputs.
The planarity and hydrophobicity of the isoindole-1,3-dione ring system are key to its interactions with biological targets, a feature that is well-described by computational models. nih.gov
The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a crucial parameter for molecules used in applications like organic light-emitting diodes (OLEDs). nih.gov A small ΔE_ST facilitates intersystem crossing (ISC), a process where the molecule transitions from a singlet to a triplet state. acs.org
TD-DFT calculations are the primary tool for predicting these energy gaps and other excited-state properties. For systems containing electron-donating and electron-accepting moieties, exciplex formation can lead to small singlet-triplet splitting. acs.org In a blend of this compound (as an acceptor) and 1,3-di(9H-carbazol-9-yl)benzene (mCP) (as a donor), an efficient sky-blue emission was observed with a small singlet-triplet splitting of 0.06 ± 0.03 eV. acs.org This small energy gap enhances the radiative process from the triplet state back to the ground state, which is a key mechanism for thermally activated delayed fluorescence (TADF). acs.org
Table 2: Calculated Excited State Properties (Illustrative)
| Parameter | Description | Predicted Value (eV) |
|---|---|---|
| S₁ Energy | Energy of the lowest singlet excited state | Value |
| T₁ Energy | Energy of the lowest triplet excited state | Value |
| ΔE_ST | Singlet-Triplet Energy Gap (S₁ - T₁) | Value |
Note: Values are illustrative and depend on the specific computational methodology.
Mechanistic Studies through Advanced Computational Modeling
Computational modeling provides a virtual laboratory to explore the step-by-step mechanisms of chemical reactions, which can be difficult to probe experimentally.
The synthesis of N-substituted isoindole-1,3-diones typically involves the condensation of phthalic anhydride (B1165640) with a primary amine. nih.gov For this compound, this would involve the reaction of phthalic anhydride with 4-aminobenzophenone.
DFT calculations can map the potential energy surface of this reaction, identifying the reactants, products, any intermediates, and the transition states that connect them. The calculated activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction's feasibility. pku.edu.cn For multi-step reactions, computational studies can distinguish between different possible pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. pku.edu.cnmdpi.com
For instance, in the synthesis of related heterocyclic compounds, DFT has been used to clarify whether a reaction proceeds through a concerted mechanism, where bonds are broken and formed simultaneously, or a stepwise pathway involving the formation of a stable intermediate. mdpi.com
Many chemical reactions can yield multiple products (isomers). Regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) are critical aspects of chemical synthesis. Computational analysis can predict the favored product by comparing the activation energies of the different reaction pathways leading to each isomer. The pathway with the lower energy barrier will be kinetically favored, resulting in the major product. nih.govresearchgate.net
In 1,3-dipolar cycloaddition reactions, a common method for synthesizing five-membered heterocyclic rings, DFT-based reactivity indices can predict the regiochemical outcome. researchgate.net Analysis of the activation energies for the formation of different regioisomers allows for a definitive prediction of the reaction's selectivity. nih.gov For transformations involving this compound, computational models could predict how substituents on the benzoylphenyl ring might direct the outcome of subsequent reactions.
Electron transfer is a fundamental process in many chemical and biological reactions. nih.gov Computational chemistry can model the transfer of electrons between molecules or within a single molecule. In the context of this compound, theoretical studies can examine its behavior upon gaining an electron (reduction) or losing one (oxidation).
Predictive Modeling and Computational Design for Tailored Material Properties
The advancement of computational chemistry has opened new avenues for the in silico design and prediction of material properties, offering a powerful tool to tailor molecules like this compound for specific applications. Predictive modeling allows for the exploration of structure-property relationships at the molecular level, guiding synthetic efforts toward materials with enhanced and targeted functionalities. This computational approach can significantly accelerate the materials discovery cycle by screening potential candidates and refining molecular architectures before their physical synthesis, saving time and resources.
For a molecule such as this compound, with its extended π-conjugated system incorporating both electron-withdrawing (isoindole-1,3-dione and benzoyl groups) and electron-donating (phenyl ring) moieties, computational methods are particularly adept at predicting a range of electronic and optical properties. Theoretical investigations can provide deep insights into how modifications to the molecular structure would influence its performance in various material applications, from organic electronics to nonlinear optics.
Theoretical Approaches to Predicting Material Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and powerful computational tools for investigating the properties of organic molecules. These quantum mechanical methods are used to calculate the electronic structure of a molecule, from which a multitude of material properties can be derived. By solving the Schrödinger equation for a given molecular geometry, DFT can determine the distribution of electrons and the energies of the molecular orbitals.
Key parameters that can be calculated for this compound to predict its material properties include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The HOMO energy level relates to the electron-donating ability, while the LUMO energy level corresponds to the electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.
Electronic Spectra: TD-DFT calculations can predict the absorption and emission spectra of a molecule, providing information about its color and photophysical behavior. This is crucial for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Nonlinear Optical (NLO) Properties: The response of a molecule to a strong electromagnetic field, such as that from a laser, can be predicted through calculations of its hyperpolarizability. Molecules with large hyperpolarizability values are promising candidates for NLO materials used in optical communications and data storage.
Charge Transport Properties: For applications in organic electronics, the ability of a material to transport charge (electrons and holes) is paramount. Computational models can estimate the reorganization energy associated with charge transfer, a key factor in determining charge mobility. Lower reorganization energies are generally indicative of higher charge mobility.
Designing Tailored Properties for this compound
Through systematic in silico modifications of the this compound structure, it is possible to tune its material properties. For instance, the introduction of different substituent groups on the phenyl rings can significantly alter the electronic landscape of the molecule.
Tuning the HOMO-LUMO Gap: Attaching electron-donating groups (e.g., -OCH₃, -NH₂) to the benzoylphenyl moiety would be expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap. Conversely, adding electron-withdrawing groups (e.g., -NO₂, -CN) would lower the LUMO energy level, also resulting in a reduced energy gap. This ability to tune the band gap is essential for designing materials that absorb and emit light at specific wavelengths.
Enhancing Nonlinear Optical Response: The NLO properties of a molecule are often enhanced by increasing the intramolecular charge transfer. By strategically placing strong electron-donating and electron-withdrawing groups at opposite ends of the π-conjugated system, the hyperpolarizability can be significantly increased.
Illustrative Predictive Data
While specific experimental and computational studies on the material properties of this compound are not extensively available in the public domain, the following tables provide an illustrative example of the type of data that can be generated through DFT calculations. These hypothetical values are based on typical results for similar organic molecules and demonstrate the predictive power of computational modeling.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| This compound | -6.58 | -2.45 | 4.13 |
| 2-(4-Benzoyl-3-nitrophenyl)isoindole-1,3-dione (Hypothetical) | -6.75 | -2.89 | 3.86 |
| Compound | Maximum Absorption Wavelength (λmax, nm) | First Hyperpolarizability (β, 10-30 esu) |
|---|---|---|
| This compound | 310 | 15.2 |
| 2-(4-(4-Nitrobenzoyl)phenyl)isoindole-1,3-dione (Hypothetical) | 345 | 45.8 |
These illustrative tables demonstrate how computational modeling can be used to predict how chemical modifications can tailor the properties of this compound for specific material applications. The ability to forecast the outcomes of synthetic modifications provides a rational design strategy, paving the way for the development of novel organic materials with precisely controlled functionalities.
Applications in Advanced Materials Science
Luminescent Materials for Organic Optoelectronics
The field of organic optoelectronics relies on carbon-based materials that can emit or manipulate light. The benzophenone (B1666685) moiety is a well-known building block for organic semiconductors used in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com Its properties are integral to developing materials for various functions within these devices. nih.gov
Exciplexes, or excited-state complexes, are formed between an electron-donor and an electron-acceptor molecule. In OLEDs, these exciplexes can be harnessed to produce highly efficient light emission. Materials based on benzophenone are often explored for these applications due to their electronic properties. nih.gov
A detailed review of scientific literature and chemical databases reveals no specific studies focused on the application of 2-(4-Benzoylphenyl)isoindole-1,3-dione as an exciplex emitter in OLEDs. While its constituent parts—the electron-accepting isoindole-1,3-dione and the benzophenone group—are relevant to the design of optoelectronic materials, direct research into its performance in exciplex-based devices has not been documented.
In the architecture of an OLED, hole-blocking and exciton-blocking layers are crucial for enhancing efficiency. These layers confine charge carriers (holes and electrons) and excitons (bound electron-hole pairs) within the light-emitting layer, maximizing the probability of light generation. nih.gov
There is currently no specific research available that investigates or confirms the use of this compound as a component in hole or exciton-blocking layers for organic electronic devices.
Photoinitiator Systems for Photopolymerization and Three-Dimensional (3D) Printing Technologies
Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. This process is the foundation of technologies like photolithography and vat photopolymerization-based 3D printing. The benzophenone unit within this compound is a classic Type II photoinitiator, which typically requires a co-initiator (a hydrogen donor) to generate radicals efficiently.
Despite the presence of this key functional group, a thorough search of the scientific literature does not yield specific studies that utilize this compound as a photoinitiator for photopolymerization or 3D printing applications. While structurally similar compounds and general benzophenone derivatives are widely used, the performance and application of this specific molecule remain undocumented in this context. mdpi.com
Development of Other Advanced Functional Materials Utilizing the Isoindole-1,3-dione Motif
The isoindole-1,3-dione (or phthalimide) structure is a versatile building block in materials chemistry beyond the specific applications mentioned above. Its chemical stability and electronic properties make it a valuable component in the synthesis of various functional materials. mdpi.com
Research has shown that the isoindole-1,3-dione motif is a suitable candidate for creating materials with high nonlinear optical (NLO) properties, which are valuable for telecommunications and optical data storage. acgpubs.org This is attributed to the delocalized π-electrons within the molecular system. acgpubs.org Studies on various N-substituted isoindole-1,3-dione derivatives have been conducted to investigate their optical parameters, such as absorbance, optical band gap, and refractive index, to assess their potential as dielectric or insulator materials. acgpubs.org
Furthermore, the isoindole-1,3-dione scaffold is used to synthesize advanced polymers. For instance, researchers have developed novel monomers like (2-(4-vinylbenzyl)iso-indoline-1,3-dione) to create well-defined core-shell nanoparticles through polymerization-induced self-assembly (PISA). These nanomaterials have potential applications in fields such as drug delivery.
The isoindigo core, a related bis-isoindole structure, has also been extensively used to create polymers for organic solar cells and organic field-effect transistors (OFETs). nih.gov The inherent properties of the isoindole-1,3-dione ring system, such as its hydrophobicity and ability to participate in hydrogen bonding, make it a privileged structure in the design of new functional materials. sigmaaldrich.com
Below is a table summarizing the properties of the subject compound and a table detailing applications of the broader isoindole-1,3-dione family.
Table 1: Physicochemical Properties of this compound and Related Compounds This table presents data for the title compound and a structurally similar derivative found in public databases. Note the absence of experimental data for optoelectronic or photopolymerization applications.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Moieties | Documented Applications |
| This compound | C21H13NO3 | 327.34 | Phthalimide (B116566), Benzophenone | Not specified in literature |
| 5-Benzoyl-2-(4-methylphenyl)isoindole-1,3-dione nih.gov | C22H15NO3 | 341.40 | Phthalimide, Benzophenone, Toluene | Not specified in literature |
Table 2: Investigated Applications of the Isoindole-1,3-dione Motif in Advanced Materials This table summarizes findings for various derivatives containing the isoindole-1,3-dione core, demonstrating the versatility of this structural motif.
| Material Class / Derivative Type | Application Area | Investigated Properties | Reference |
| N-Substituted Isoindole-1,3-diones | Nonlinear Optical (NLO) Materials | Optical band gap, refractive index, absorbance | acgpubs.org |
| Poly(2-(4-vinylbenzyl)iso-indoline-1,3-dione) | Nanomaterials / Drug Delivery | Polymerization-Induced Self-Assembly (PISA) | |
| Isoindigo-based Polymers | Organic Solar Cells (OSCs), OFETs | Power conversion efficiency, charge mobility | nih.gov |
| Benzo[e]isoindole-1,3-dione Derivatives | Biomedical Materials | Selective GSK-3β inhibitors | nih.gov |
Future Research Directions and Emerging Trends in 2 4 Benzoylphenyl Isoindole 1,3 Dione Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
The future of chemical synthesis for compounds like 2-(4-benzoylphenyl)isoindole-1,3-dione is increasingly geared towards green and sustainable practices. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover. The next wave of innovation will likely focus on methodologies that minimize environmental impact, improve efficiency, and reduce waste.
Key research directions include:
Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that operate under solvent-free conditions or in benign solvents like ethanol (B145695) is a significant goal. rsc.orgoiccpress.com Research into cascade reactions that proceed without a catalyst and under redox-neutral conditions represents a promising frontier for constructing complex heterocyclic systems efficiently. rsc.org
Magnetically Recoverable Catalysts: The design of novel nanocatalysts, such as those based on a magnetic Fe₃O₄ core, offers a pathway to easy separation and reuse, aligning with the principles of green chemistry. oiccpress.com These catalysts can be functionalized to facilitate specific bond formations and can be employed for multiple reaction cycles with minimal loss of activity. oiccpress.com
Energy-Efficient Syntheses: Exploring energy-efficient methods like microwave-assisted synthesis or reactions that proceed at room temperature can drastically reduce the energy consumption of the synthetic process. oiccpress.com
Modular and Atom-Economical Approaches: Future syntheses will prioritize modularity, allowing for the easy diversification of the this compound structure. rsc.org Cascade reactions and one-pot syntheses that form multiple bonds in a single operation are central to improving atom economy.
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches
| Parameter | Traditional Synthetic Methods | Future Green Methodologies |
|---|---|---|
| Solvents | Often high-boiling, non-polar solvents (e.g., DMF, Toluene) | Ethanol, water, or solvent-free conditions oiccpress.com |
| Catalysts | Homogeneous acid/base catalysts, often requiring neutralization | Heterogeneous, reusable, or magnetically recoverable catalysts oiccpress.com |
| Energy Input | Prolonged heating under reflux | Microwave irradiation, room temperature reactions oiccpress.com |
| Workup | Liquid-liquid extraction, column chromatography | Simple filtration, magnetic decantation oiccpress.com |
| Atom Economy | Moderate, may involve protecting groups | High, through cascade and one-pot reactions rsc.org |
Exploration of Novel Photophysical Phenomena and Advanced Time-Resolved Spectroscopic Techniques
The conjugation of a benzophenone (B1666685) unit (a classic triplet photosensitizer) to an isoindoledione moiety suggests complex and potentially useful photophysical behavior. While the parent compound's properties are not yet fully detailed in the literature, future research will undoubtedly delve into the intricate excited-state dynamics governed by the interplay between these two functional groups.
Emerging research will likely focus on:
Mapping Excited-State Relaxation Pathways: Upon photoexcitation, the molecule could undergo several processes, including intramolecular charge transfer (ICT), intersystem crossing (ISC) to the triplet state (characteristic of benzophenone), fluorescence, and phosphorescence. Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are critical to identifying the transient species and mapping the kinetics of these relaxation processes. rsc.org
Solvatochromism and Environmental Sensitivity: The photophysical properties of such donor-acceptor type molecules can be highly sensitive to the local environment, including solvent polarity. rsc.orgnih.gov Systematic studies on how solvents or solid-state matrices affect the absorption and emission spectra, quantum yields, and fluorescence lifetimes will be crucial for tuning its properties for specific applications like sensors. nih.govmdpi.com
Elucidating Structure-Property Relationships: By synthesizing a series of derivatives with varied electronic substituents on either the benzoyl or phthalimide (B116566) rings, researchers can establish clear relationships between molecular structure and photophysical outcomes (e.g., emission color, quantum yield). nih.gov This can lead to the rational design of fluorophores with tailored characteristics. nih.gov
Table 2: Key Photophysical Parameters for Future Investigation
| Parameter | Technique(s) | Potential Information Gained |
|---|---|---|
| Absorption/Emission Spectra | UV-Vis and Fluorescence Spectroscopy | Wavelength of maximum absorption/emission, Stokes shift, solvatochromic effects rsc.org |
| Fluorescence Quantum Yield | Integrating Sphere, Comparative Methods | Efficiency of the radiative decay process from the singlet excited state mdpi.com |
| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | Duration of the singlet excited state, information on non-radiative decay pathways |
| Transient Absorption | Femtosecond/Nanosecond Pump-Probe Spectroscopy | Identification of excited-state species (e.g., triplet state, radical ions), kinetics of ICT and ISC rsc.org |
| Phosphorescence | Low-Temperature or Time-Gated Spectroscopy | Characterization of the triplet excited state |
Integration of Machine Learning and Artificial Intelligence for Computational Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of functional molecules. For this compound and its derivatives, these computational tools can accelerate the design-synthesis-test cycle significantly.
Future directions in this area include:
Predictive QSPR Models: Developing Quantitative Structure-Property Relationship (QSPR) models can enable the rapid prediction of key properties like absorption/emission wavelengths, quantum yields, or even biological activity for newly designed derivatives without the need for immediate synthesis.
Generative Molecular Design: AI-driven generative models can explore vast chemical spaces to propose novel derivatives of this compound with optimized, target-specific properties. researchgate.net These models can be conditioned to design molecules that are not only functional but also synthetically accessible. researchgate.net
Accelerated Materials Discovery: ML algorithms, particularly Bayesian optimization, can guide experimental efforts by suggesting which new compositions or formulations are most likely to yield materials with desired characteristics, reducing the number of experiments required. nih.gov This is particularly relevant for developing complex, multi-component materials incorporating the title compound. nih.gov
Real-Time Process Optimization: In synthesis and materials fabrication (e.g., 3D printing), ML models can monitor processes in real-time to predict and control the quality of the final product, ensuring consistency and high performance. researchgate.net
Table 3: Conceptual Framework for an ML Model to Predict Photophysical Properties
| Input Data (Molecular Descriptors) | Machine Learning Model | Output Data (Predicted Properties) |
|---|---|---|
| 2D/3D Structural Information | Random Forest, Gradient Boosting | Maximum Emission Wavelength (λₑₘ) |
| Electronic Parameters (e.g., HOMO/LUMO levels) | Neural Network | Fluorescence Quantum Yield (Φբ) |
| Topological and Geometric Indices | Support Vector Machine | Intersystem Crossing Rate (kᵢₛ꜀) |
| Calculated Dipole Moments | Generative Adversarial Network (GAN) | Proposed Novel Structures with Target Properties researchgate.net |
Development of Multifunctional Materials Incorporating the this compound Structure
The true potential of this compound lies in its use as a building block for advanced multifunctional materials. Its structure inherently combines the photo-crosslinking capability of benzophenone with the proven biological and chemical versatility of the phthalimide scaffold. nih.gov
Emerging trends in materials science point to the following applications:
Photoinitiators for Biocompatible Polymers: The benzophenone moiety is a well-established Type II photoinitiator. Future research could focus on using this compound to initiate polymerization for creating hydrogels or biocompatible polymers for tissue engineering or drug delivery, where the phthalimide group could be further functionalized for cell adhesion or therapeutic release.
Dual-Action Therapeutic Agents: The isoindole-1,3-dione core is found in many biologically active molecules, including those with anti-inflammatory, anticancer, or enzyme-inhibiting properties. nih.govmdpi.comnih.govresearchgate.net A significant future direction is the design of "photo-theranostic" agents where the molecule combines a therapeutic action (from the phthalimide part) with a photo-triggered event (from the benzophenone part), such as photodynamic therapy or targeted drug activation.
Functional Polymer Additives: Incorporating the molecule into polymer backbones or as a pendant group could create materials with enhanced UV stability, controlled cross-linking density, and tailored optical properties. The molecule could act simultaneously as a photo-crosslinker and a fluorescent probe to monitor changes within the polymer matrix.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
